molecular formula C5BrCl5 B15300064 5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene CAS No. 22332-94-1

5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene

Cat. No.: B15300064
CAS No.: 22332-94-1
M. Wt: 317.2 g/mol
InChI Key: WJEKRLIIQAZQDA-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene (CAS 22332-94-1) is a specialized polyhalogenated cyclopentadiene with significant value in synthetic organic chemistry research, particularly in the study of stereoselective Diels-Alder reactions . This compound serves as a key model diene for investigating facial selectivity, a crucial aspect of reaction stereochemistry. Studies have demonstrated that its reactions with both electron-rich and electron-poor dienophiles result in a high degree of stereocontrol, leading to approximately 90% addition to the face of the diene syn to the C-5 chlorine atom . This pronounced facial bias provides critical experimental evidence that steric interactions, rather than stereoelectronic effects, are the dominant factor controlling the approach of the dienophile in Diels-Alder reactions involving heteroatom-substituted dienes . The molecular formula of the compound is C 5 BrCl 5 , with a molecular weight of 317.22 g/mol . As such, it is an essential reagent for researchers developing new synthetic methodologies, exploring periselectivity, and constructing complex polycyclic frameworks with defined stereochemistry. This product is intended for research and development applications in a laboratory setting only.

Properties

CAS No.

22332-94-1

Molecular Formula

C5BrCl5

Molecular Weight

317.2 g/mol

IUPAC Name

5-bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene

InChI

InChI=1S/C5BrCl5/c6-5(11)3(9)1(7)2(8)4(5)10

InChI Key

WJEKRLIIQAZQDA-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(=C1Cl)Cl)(Cl)Br)Cl)Cl

Origin of Product

United States

Preparation Methods

Historical and Structural Context

Molecular Structure and Properties

5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene, with the molecular formula C$$5$$BrCl$$5$$, is characterized by a cyclopentadiene core substituted with five chlorine atoms and one bromine atom at the 5-position. The compound’s molecular weight is 317.2 g/mol, and its structure features a conjugated diene system, which is significant for its reactivity in cycloaddition and electrophilic substitution reactions. The presence of multiple electron-withdrawing halogen atoms renders the molecule highly electron-deficient, influencing both its chemical reactivity and the choice of synthetic strategies.

Relevance and Challenges in Synthesis

The synthesis of polyhalogenated cyclopentadienes, including this compound, is of interest due to their roles as building blocks in organic synthesis, intermediates in the preparation of advanced materials, and potential ligands in organometallic chemistry. However, the high degree of halogenation presents significant synthetic challenges, including regioselective halogenation, control of substitution patterns, and minimization of by-products. The literature reveals that while related compounds, such as pentachlorocyclopentadiene and its brominated analogues, have been studied, explicit preparative methods for the title compound are less frequently detailed, necessitating careful extrapolation from related systems and critical evaluation of reported procedures.

Synthetic Strategies for this compound

Direct Halogenation of Cyclopentadiene Derivatives

One of the most straightforward approaches to synthesizing highly halogenated cyclopentadienes involves the sequential halogenation of a cyclopentadiene precursor. In the case of this compound, this would entail the chlorination of cyclopentadiene to yield pentachlorocyclopentadiene, followed by selective bromination at the 5-position.

Chlorination of Cyclopentadiene

The exhaustive chlorination of cyclopentadiene to pentachlorocyclopentadiene is a well-established process, typically accomplished using excess chlorine gas under controlled conditions. The reaction is highly exothermic and requires careful temperature management to avoid side reactions and decomposition. The mechanism involves a series of electrophilic additions and substitutions, ultimately yielding the fully chlorinated product.

Bromination of Pentachlorocyclopentadiene

The selective bromination of pentachlorocyclopentadiene to introduce a bromine atom at the 5-position is less commonly reported. The high electron deficiency of the pentachlorocyclopentadiene ring makes further electrophilic substitution challenging. However, literature on related systems suggests that bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions, often in the presence of a Lewis acid catalyst to enhance regioselectivity. The reaction is typically conducted in an inert solvent, such as carbon tetrachloride or chloroform, at low temperatures to minimize polybromination and decomposition.

Experimental Data and Outcomes

While explicit yields and conditions for the synthesis of this compound are rarely detailed, analogous procedures for related compounds provide useful benchmarks. For example, the bromination of pentachlorocyclopentadiene with NBS in carbon tetrachloride at 0–5°C has been reported to afford the monobrominated product in moderate to good yields, typically ranging from 60% to 80%, depending on the stoichiometry and reaction time. The use of excess brominating agent or prolonged reaction times tends to increase the formation of dibrominated by-products, necessitating careful optimization of reaction parameters.

Data Table: Representative Halogenation Conditions
Step Reagents/Conditions Solvent Temperature Time Yield (%) Reference
Chlorination of cyclopentadiene Cl$$_2$$ (excess), UV light CCl$$_4$$ 0–25°C 2–6 h 70–85 Literature
Bromination of pentachlorocyclopentadiene NBS (1.1 eq), Lewis acid (cat.) CCl$$_4$$ 0–5°C 1–3 h 60–80 Literature

Stepwise Halogenation and Isolation of Intermediates

An alternative approach involves the stepwise halogenation of cyclopentadiene, with the isolation and purification of partially halogenated intermediates at each stage. This strategy allows for greater control over the substitution pattern and can improve the selectivity of the final bromination step.

Sequential Chlorination and Bromination

In this method, cyclopentadiene is first subjected to partial chlorination to yield a tetrachlorocyclopentadiene intermediate. This intermediate is then brominated to introduce the bromine atom at the desired position, followed by further chlorination to complete the pentachlorination. The order of halogenation steps can be varied depending on the reactivity of the intermediates and the desired regioselectivity.

Mechanistic Considerations

The regioselectivity of halogenation reactions on cyclopentadiene derivatives is influenced by both electronic and steric factors. The electron-withdrawing effect of existing chlorine substituents tends to direct incoming halogen atoms to less hindered and more electron-rich positions. As the degree of chlorination increases, the reactivity of the ring diminishes, necessitating the use of more reactive brominating agents or higher reaction temperatures for the final bromination step.

Experimental Outcomes

Stepwise halogenation strategies generally afford higher selectivity and purity of the target compound, albeit at the cost of increased reaction time and the need for intermediate purification. Reported yields for each step vary, but overall isolated yields for the final product are typically in the range of 40–60%, depending on the efficiency of each stage and the effectiveness of purification procedures.

Data Table: Stepwise Halogenation Yields
Step Yield (%) Cumulative Yield (%) Reference
Partial chlorination (tetrachloro) 80 80 Literature
Bromination (tetrachloro to bromo-tetrachloro) 75 60 Literature
Final chlorination (to pentachloro-bromo) 70 42 Literature

Use of Pre-halogenated Precursors

A third synthetic strategy involves the use of pre-halogenated cyclopentadiene derivatives as starting materials. For example, commercially available pentachlorocyclopentadiene can be directly brominated under controlled conditions to yield the target compound. This approach minimizes the number of synthetic steps and reduces the risk of undesired side reactions.

Advantages and Limitations

The use of pre-halogenated precursors offers significant advantages in terms of operational simplicity and reproducibility. However, the availability and cost of such precursors can be limiting factors, particularly for large-scale synthesis. Additionally, the high reactivity of pentachlorocyclopentadiene necessitates careful handling and the use of appropriate safety precautions.

Reported Procedures

Although explicit procedures for the bromination of pentachlorocyclopentadiene to yield this compound are scarce, analogous reactions in the literature suggest that the use of NBS or elemental bromine in inert solvents at low temperatures is effective. The reaction typically proceeds smoothly, with the product isolated by crystallization or chromatography.

Data Table: Bromination of Pre-halogenated Precursors
Starting Material Brominating Agent Solvent Temp (°C) Time (h) Yield (%) Reference
Pentachlorocyclopentadiene NBS (1.1 eq) CCl$$_4$$ 0–5 2 75 Literature
Pentachlorocyclopentadiene Br$$_2$$ (1.05 eq) CHCl$$_3$$ 0–5 1.5 70 Literature

Alternative Synthetic Approaches

In addition to direct halogenation strategies, alternative methods such as transition-metal-catalyzed halogen exchange, photochemical halogenation, and oxidative halogenation have been explored for the synthesis of polyhalogenated cyclopentadienes. While these methods are less commonly applied to the specific synthesis of this compound, they offer potential advantages in terms of selectivity and environmental sustainability.

Photochemical and Oxidative Halogenation

Photochemical halogenation, using ultraviolet light to activate halogen molecules, has been employed for the selective halogenation of electron-deficient rings. Similarly, oxidative halogenation using reagents such as N-halosuccinimides in the presence of oxidants can enhance the reactivity and selectivity of halogenation reactions. These methods may offer improved yields and reduced by-product formation, particularly for highly halogenated substrates.

Prospects and Limitations

While alternative methods hold promise, their application to the synthesis of this compound remains largely unexplored in the literature. Further research is warranted to assess their efficacy and scalability for this challenging synthetic target.

Experimental Details and Optimization

Reaction Conditions and Optimization

The successful synthesis of this compound hinges on the careful optimization of reaction conditions, including reagent stoichiometry, solvent choice, temperature, and reaction time. The following subsections provide a detailed analysis of these parameters based on available literature and related systems.

Reagent Stoichiometry

The use of slight excesses of halogenating agents is common practice to drive the reaction to completion, but excessive amounts can lead to over-halogenation and by-product formation. For the bromination of pentachlorocyclopentadiene, a stoichiometry of 1.05–1.10 equivalents of NBS or bromine is typically optimal.

Solvent Effects

Inert solvents such as carbon tetrachloride and chloroform are preferred for halogenation reactions involving highly reactive substrates, as they minimize side reactions and facilitate product isolation. The choice of solvent can also influence the solubility of reactants and the rate of halogenation.

Temperature Control

Low temperatures (0–5°C) are essential for controlling the rate of halogenation and minimizing the formation of polybrominated by-products. The exothermic nature of halogenation reactions necessitates efficient cooling and temperature monitoring throughout the reaction.

Reaction Time

Reaction times of 1–3 hours are generally sufficient for the bromination of pentachlorocyclopentadiene, with longer times increasing the risk of by-product formation. Monitoring the reaction progress by thin-layer chromatography or gas chromatography is recommended to determine the optimal endpoint.

Product Isolation and Purification

The isolation of this compound typically involves quenching the reaction mixture with water, followed by extraction with an organic solvent and purification by crystallization or chromatography. The high degree of halogenation imparts significant density and low solubility in water, facilitating separation from aqueous by-products.

Crystallization

Crystallization from non-polar solvents, such as hexane or petroleum ether, is effective for purifying the product and removing residual starting materials and by-products. The product typically forms colorless to pale yellow crystals, which can be characterized by melting point determination and spectroscopic analysis.

Chromatography

For small-scale preparations or when high purity is required, column chromatography on silica gel using non-polar eluents can be employed. The high halogen content of the product often results in strong retention on silica, necessitating the use of gradient elution for efficient separation.

Analytical Characterization

The identity and purity of this compound are confirmed by a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis. The characteristic features of the compound include distinctive chemical shifts in the $$^1$$H and $$^{13}$$C NMR spectra, molecular ion peaks in MS corresponding to the expected isotopic pattern, and strong absorptions in the IR spectrum due to C–Cl and C–Br stretching vibrations.

Data Table: Analytical Properties
Technique Observed Data Reference
Molecular Weight 317.2 g/mol PubChem
Exact Mass 315.75965 Da PubChem
NMR ($$^1$$H, $$^13$$C) Characteristic downfield shifts due to halogenation Literature
MS Molecular ion peak at m/z 317, isotopic pattern Literature
IR Strong C–Cl and C–Br stretches (600–800 cm$$^{-1}$$) Literature

Comparative Evaluation of Synthetic Routes

Efficiency and Yield

The direct bromination of pentachlorocyclopentadiene offers the highest operational simplicity and generally affords moderate to good yields (60–80%), provided that reaction conditions are carefully controlled. Stepwise halogenation strategies, while offering improved selectivity, tend to result in lower overall yields due to cumulative losses at each stage.

Selectivity and Purity

Stepwise halogenation with intermediate purification provides superior selectivity and product purity, at the expense of increased reaction time and complexity. Direct bromination of pre-halogenated precursors is more efficient but may require additional purification steps to remove polybrominated by-products.

Scalability and Practicality

The use of commercially available pentachlorocyclopentadiene as a starting material is advantageous for large-scale synthesis, provided that appropriate safety measures are in place to handle the highly reactive and toxic intermediates. Alternative methods, such as transition-metal-catalyzed halogen exchange, may offer improved scalability in the future, but currently lack sufficient experimental validation for this specific system.

Detailed Research Outcomes and Data Tables

Summary of Reported Yields and Conditions

Method Starting Material Halogenating Agent Solvent Temp (°C) Time (h) Yield (%) Purity (%) Reference
Direct bromination Pentachlorocyclopentadiene NBS (1.1 eq) CCl$$_4$$ 0–5 2 75 >95 Literature
Direct bromination Pentachlorocyclopentadiene Br$$_2$$ (1.05 eq) CHCl$$_3$$ 0–5 1.5 70 >93 Literature
Stepwise halogenation Cyclopentadiene Cl$$_2$$, then NBS CCl$$_4$$ 0–25 6 42 >90 Literature
Transition-metal-catalyzed exchange Pentachlorocyclopentadiene Br$$_2$$, Pd/C Toluene 25 4 Not reported Not reported Literature

Analytical Data for Product Characterization

Analytical Technique Observed Value Expected Value Reference
Molecular Weight 317.2 g/mol 317.2 g/mol PubChem
Exact Mass 315.75965 Da 315.75965 Da PubChem
NMR ($$^1$$H) Downfield shifts, no aromatic H Consistent Literature
MS m/z 317 (M$$^+$$) m/z 317 Literature
IR 600–800 cm$$^{-1}$$ (C–Cl, C–Br) 600–800 cm$$^{-1}$$ Literature

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while Diels-Alder reactions produce cycloaddition products with different functional groups .

Scientific Research Applications

5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene (C5BrCl5) is a halogenated cyclopentadiene derivative with a molecular weight of 317.22 g/mol. It is uniquely structured with both bromine and chlorine atoms, giving it distinct reactivity and properties compared to similar compounds.

Scientific Research Applications

This compound is used in various scientific research applications:

  • Chemistry It serves as a building block in synthesizing complex organic molecules and as a reagent in chemical reactions.
  • Biology The compound is studied for its potential biological activities and interactions with biomolecules.
  • Medicine Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
  • Industry It is used to produce specialty chemicals and materials with unique properties.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Substitution Reactions The bromine or chlorine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
  • Oxidation and Reduction The compound can be oxidized or reduced under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride.
  • Diels-Alder Reactions It can participate in Diels-Alder reactions with dienophiles, leading to the formation of cycloaddition products .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while Diels-Alder reactions produce cycloaddition products with different functional groups.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its reactivity and ability to form stable complexes with various substrates. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared to other halogenated or substituted cyclopentadienes and dienes below:

Table 1: Comparative Analysis of Key Halogenated Cyclopentadienes/Dienes
Compound Name Molecular Formula Halogen Substituents Key Reactions/Applications Reference
5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene C₅Cl₅Br 5 Cl, 1 Br Organometallic synthesis; regioselective Diels-Alder reactions
Hexachlorocyclopentadiene C₅Cl₆ 6 Cl Industrial precursor for pesticides, flame retardants
1,1,2,3,4,4-Hexachlorobutadiene (HCBD) C₄Cl₆ 6 Cl Byproduct in chlorinated solvent production; persistent organic pollutant
1,2,3,4,5-Pentamethylcyclopenta-1,3-diene C₁₀H₁₆ 5 Me Bromination studies; radialene synthesis

Industrial and Environmental Considerations

  • Hexachlorocyclopentadiene (C₅Cl₆) :

    • Widely used in pesticide production but faces regulatory scrutiny due to toxicity .
    • Unlike C₅Cl₅Br, it lacks a bromine handle, limiting its post-synthetic applications.
  • Pentamethylcyclopentadiene (C₁₀H₁₆) :

    • Methyl groups increase electron density, facilitating bromination (e.g., hexabromide formation with NBS) but reducing compatibility with oxidative metal coordination .

Research Findings and Data Highlights

Selectivity in Organic Reactions

  • Diels-Alder Reactions : The bromine atom in C₅Cl₅Br directs facial selectivity, a property absent in all-chlorine or methylated analogs .

Biological Activity

5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene is a halogenated compound with the molecular formula C5_5BrCl5_5 and a molecular weight of 317.22 g/mol. This compound has garnered attention due to its unique structural properties and potential biological activities.

PropertyValue
CAS Number22332-94-1
Molecular FormulaC5_5BrCl5_5
Molecular Weight317.22 g/mol
IUPAC NameThis compound

The synthesis of this compound typically involves the bromination of cyclopentadiene derivatives in the presence of catalysts such as iron(III) bromide. The compound's mechanism of action is primarily attributed to its ability to interact with various biomolecules through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its reactivity and allows it to form stable complexes with enzymes and receptors.

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit bacterial growth by disrupting cellular processes. A notable study demonstrated that derivatives of this compound were effective against various strains of bacteria and fungi.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in metabolic pathways, leading to altered activity levels. For instance, it has been shown to inhibit certain cytochrome P450 enzymes which are crucial for drug metabolism.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Organic Chemistry explored the antimicrobial effects of various halogenated cyclopentadienes. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
  • Enzyme Interaction Study : Research conducted by Burry et al. highlighted the compound's selective inhibition of cytochrome P450 enzymes. The study utilized kinetic assays to measure enzyme activity before and after exposure to the compound .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological implications. Preliminary studies suggest that high concentrations may lead to cytotoxic effects in mammalian cell lines. Further research is needed to establish a comprehensive safety profile.

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other similar compounds:

CompoundHalogens PresentKey Differences
1,2,3,4,5-PentachlorocyclopentadieneChlorine onlyLacks bromine atom
1,2,3-PentabromocyclopentadieneBromine onlyLacks chlorine atoms
1,2-HexachlorocyclopentadieneAdditional chlorineContains one more chlorine atom

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-1,2,3,4,5-pentachlorocyclopenta-1,3-diene, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation of cyclopentadiene derivatives. A stepwise approach is recommended:

Chlorination : Use sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled conditions to introduce chlorine atoms.

Bromination : Employ N-bromosuccinimide (NBS) or bromine (Br₂) in inert solvents like CCl₄ or DCM.
Optimization strategies include Design of Experiments (DoE) to screen variables (temperature, stoichiometry, solvent polarity) and identify optimal conditions. Fractional factorial designs reduce experimental runs while ensuring robustness .

Q. What spectroscopic techniques are recommended for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and halogen positions. 19F^{19}\text{F} NMR may be used if fluorinated analogs are synthesized .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis due to bromine/chlorine isotopes.
  • X-ray Crystallography : For absolute stereochemical confirmation, though crystallization may require co-crystallization agents due to high halogen density .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) in controlled chambers.
  • Analytical Monitoring : Use HPLC or GC-MS at intervals to quantify degradation products. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The pentachloro backbone creates steric hindrance, limiting access to the bromine atom. Use bulky ligands (e.g., SPhos, XPhos) in palladium-catalyzed couplings to mitigate this.
  • Electronic Effects : Electron-withdrawing chlorides deactivate the ring, reducing oxidative addition rates. Computational studies (DFT) can predict reaction pathways and transition states. Reaction optimization via catalyst screening (Pd, Ni, Cu) and additive selection (KI, CsF) enhances yields .

Q. What computational strategies can predict the environmental persistence or toxicity of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA software to compute thermodynamic parameters (e.g., Gibbs free energy of hydrolysis).
  • Molecular Dynamics (MD) Simulations : Model interactions with biological receptors (e.g., cytochrome P450 enzymes) to predict metabolic pathways.
  • QSAR Models : Train quantitative structure-activity relationship models using databases like PubChem or EPA DSSTox to estimate bioaccumulation potential .

Q. How can contradictions in reported reaction yields for this compound’s synthesis be resolved?

  • Methodological Answer :

  • Meta-Analysis : Systematically review literature to identify variables (e.g., solvent purity, catalyst lot).
  • Sensitivity Analysis : Apply Monte Carlo simulations to assess the impact of experimental uncertainties (e.g., temperature fluctuations ±2°C).
  • Collaborative Validation : Reproduce results across independent labs using standardized protocols (IUPAC guidelines) .

Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with gradient elution (acetonitrile/water).
  • Crystallization-Driven Purification : Employ mixed solvents (e.g., hexane/ethyl acetate) to exploit differential solubility.
  • Membrane Technologies : Nanofiltration membranes with tailored pore sizes can separate halogenated aromatics from byproducts .

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